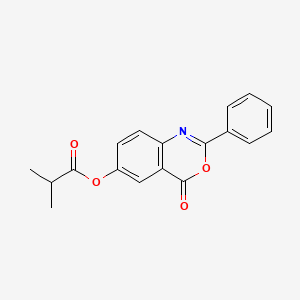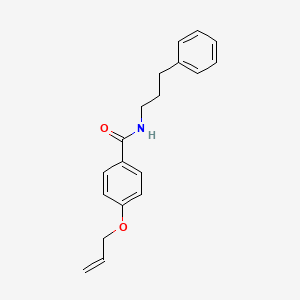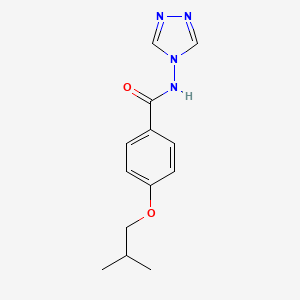![molecular formula C18H28ClNO3 B4404412 1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride
Vue d'ensemble
Description
1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as MPEP hydrochloride and is a potent and highly selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is involved in regulating neuronal activity in the central nervous system, making MPEP hydrochloride a valuable tool for studying the mechanisms of neurotransmission and the pathophysiology of various neurological disorders.
Mécanisme D'action
The mechanism of action of MPEP hydrochloride involves its selective binding to the 1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride receptor, which is primarily expressed in the central nervous system. By binding to this receptor, MPEP hydrochloride can inhibit the activity of this compound and reduce the release of neurotransmitters, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
MPEP hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in the release of dopamine and glutamate, two neurotransmitters that are involved in regulating mood and behavior. Studies have also shown that MPEP hydrochloride can improve cognitive function and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP hydrochloride in lab experiments is its high selectivity for the 1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride receptor, which allows for precise manipulation of this receptor's activity. However, one limitation of using MPEP hydrochloride is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research involving MPEP hydrochloride, including the development of more potent and selective 1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride antagonists, as well as the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPEP hydrochloride and its effects on other neurotransmitter systems.
Applications De Recherche Scientifique
MPEP hydrochloride has been extensively used in scientific research to investigate the role of 1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Studies have shown that MPEP hydrochloride can effectively block the activity of this compound, leading to a reduction in neuronal activity and a decrease in the release of neurotransmitters such as dopamine and glutamate.
Propriétés
IUPAC Name |
1-[3-methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-15(20)16-8-9-17(18(14-16)21-2)22-13-7-6-12-19-10-4-3-5-11-19;/h8-9,14H,3-7,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFQUNSWURYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCN2CCCCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)
![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404429.png)
![methyl 4-{5-[(allylamino)methyl]-2-furyl}benzoate hydrochloride](/img/structure/B4404438.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)